Podocarpusflavone A
Overview
Description
Podocarpusflavone A is a biflavonoid compound found in various plant species, including the genus Podocarpus. It is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The compound has a complex structure, consisting of two flavonoid units linked together, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Podocarpusflavone A can be synthesized through several chemical routes. One common method involves the use of flavonoid precursors, which undergo oxidative coupling reactions to form the biflavonoid structure. The reaction conditions typically include the use of oxidizing agents such as ferric chloride or potassium ferricyanide, and the reactions are often carried out in organic solvents like methanol or ethanol.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its structure and the challenges associated with large-scale synthesis. extraction from natural sources, such as the leaves and bark of Podocarpus species, is a viable method. This involves solvent extraction followed by purification using techniques like column chromatography.
Chemical Reactions Analysis
Types of Reactions
Podocarpusflavone A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl groups in the flavonoid structure can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Ferric chloride, potassium ferricyanide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include oxidized quinones, dihydro derivatives, and substituted flavonoid compounds.
Scientific Research Applications
Chemistry: Used as a model compound for studying biflavonoid synthesis and reactivity.
Biology: Investigated for its role in plant defense mechanisms and its interactions with other biomolecules.
Medicine: Exhibits anticancer properties by inhibiting DNA topoisomerase I and inducing apoptosis in cancer cells. It also shows potential in treating inflammatory diseases and neurodegenerative disorders.
Industry: Potential use in the development of natural antioxidants and anti-inflammatory agents for pharmaceuticals and cosmetics.
Mechanism of Action
Podocarpusflavone A exerts its effects through several molecular targets and pathways:
DNA Topoisomerase I Inhibition: The compound inhibits the activity of DNA topoisomerase I, leading to the accumulation of DNA breaks and apoptosis in cancer cells.
Fyn/STAT3 Signaling Pathway: Inhibits the activation of the Fyn/STAT3 signaling pathway, which is involved in cell proliferation and survival. This contributes to its anticancer and anti-inflammatory effects.
Antioxidant Activity: Scavenges reactive oxygen species and reduces oxidative stress, protecting cells from damage.
Comparison with Similar Compounds
Podocarpusflavone A is unique among biflavonoids due to its specific structure and biological activities. Similar compounds include:
Amentoflavone: Another biflavonoid with similar anticancer and anti-inflammatory properties.
Ginkgetin: Found in Ginkgo biloba, known for its neuroprotective and antioxidant activities.
Sciadopitysin: Exhibits anti-inflammatory and anticancer effects, similar to this compound.
This compound stands out due to its potent inhibition of DNA topoisomerase I and its ability to modulate multiple signaling pathways, making it a promising candidate for further research and development in various therapeutic areas.
Properties
IUPAC Name |
8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H20O10/c1-39-17-5-2-14(3-6-17)25-13-24(38)30-22(36)11-21(35)28(31(30)41-25)18-8-15(4-7-19(18)33)26-12-23(37)29-20(34)9-16(32)10-27(29)40-26/h2-13,32-36H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTRUVNXLDXHBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H20O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10944784 | |
Record name | 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10944784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22136-74-9, 41583-83-9 | |
Record name | Podocarpusflavone A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022136749 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mono-O-methylamentoflavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041583839 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10944784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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